Pikuroside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pikuroside is a natural product found in Picrorhiza kurrooa, Salvinia molesta, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Hepatoprotective Activity

Pikuroside demonstrates significant hepatoprotective properties, making it a potential therapeutic agent for liver-related disorders. Research indicates that extracts of P. kurroa can mitigate liver damage caused by various toxins.

Case Studies and Findings

- A study involving male rats administered cadmium chloride revealed that treatment with picroliv (a standardized extract of P. kurroa) significantly reduced liver enzyme levels associated with hepatotoxicity, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST) .

- Another experiment showed that the ethanolic extract of P. kurroa effectively restored liver function in rats subjected to rifampicin- and isoniazid-induced hepatitis .

- A comparative study indicated that P. kurroa extracts outperformed silymarin in reducing fat accumulation in a non-alcoholic fatty liver disease (NAFLD) model .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Cadmium-Induced Toxicity | Male Rats | Picroliv | Reduced ALT and AST levels |

| Drug-Induced Hepatitis | Rats | Ethanolic Extract | Restoration of liver function |

| NAFLD Model | Rats | P. kurroa Extract vs. Silymarin | Lower fat accumulation |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The extracts exhibit cytotoxic effects against several cancer cell lines.

Research Insights

- Methanolic extracts of P. kurroa were tested against human breast carcinoma and hepatocellular carcinoma cell lines, showing significant apoptosis induction .

- In vivo studies indicated that this compound could effectively reduce tumor volume and weight in mice models of cancer .

- The compound has also shown promise in alleviating chemotherapy-induced damage, suggesting its role as an adjunct treatment in cancer therapy .

| Study | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| Breast Carcinoma | Human Cell Lines | Methanolic Extract | Induced apoptosis |

| Hepatocellular Carcinoma | Mice Model | This compound | Reduced tumor weight |

| Chemotherapy Damage | Mice Model | This compound | Alleviated damage |

Hypolipidemic Effects

This compound has been investigated for its ability to lower lipid levels in hyperlipidemic conditions, contributing to cardiovascular health.

Experimental Findings

- In a study on high-fat diet-induced hyperlipidemic mice, administration of P. kurroa extracts resulted in significant reductions in total cholesterol and triglycerides .

- The water extract of P. kurroa was compared with simvastatin and demonstrated comparable efficacy in lowering lipid levels without affecting high-density lipoprotein (HDL) levels .

| Study | Model | Treatment | Lipid Profile Changes |

|---|---|---|---|

| Hyperlipidemic Mice | Mice Model | P. kurroa Extracts | Decreased total cholesterol and triglycerides |

| Simvastatin Comparison | Mice Model | Water Extract vs Simvastatin | Similar lipid-lowering effects |

Immunomodulatory Activity

Emerging research suggests that this compound may also possess immunomodulatory effects, enhancing immune response.

Key Findings

- A study demonstrated that scrocaffeside A, another compound from P. scrophulariiflora, exhibited immunomodulatory activity by stimulating splenocyte proliferation . Although this specific compound is distinct from this compound, it highlights the potential for similar effects within the genus.

- Further investigation into this compound's immunomodulatory mechanisms is warranted to fully understand its role in immune regulation.

Eigenschaften

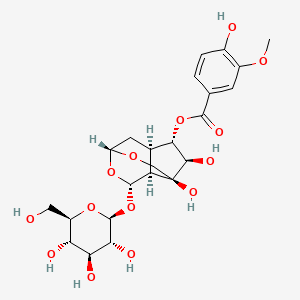

Molekularformel |

C23H30O14 |

|---|---|

Molekulargewicht |

530.5 g/mol |

IUPAC-Name |

[(1R,4S,5R,6S,7R,8S,9S)-4,5-dihydroxy-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,10-dioxatricyclo[5.3.1.04,8]undecan-6-yl] 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C23H30O14/c1-32-11-4-8(2-3-10(11)25)20(30)36-18-9-5-13-33-7-23(31,19(18)29)14(9)21(35-13)37-22-17(28)16(27)15(26)12(6-24)34-22/h2-4,9,12-19,21-22,24-29,31H,5-7H2,1H3/t9-,12-,13-,14-,15-,16+,17-,18+,19-,21+,22+,23-/m1/s1 |

InChI-Schlüssel |

DTNNYXMHYVWWHO-BBECDWKJSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C[C@@H]4OC[C@@]([C@H]3[C@@H](O4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)([C@@H]2O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C3CC4OCC(C3C(O4)OC5C(C(C(C(O5)CO)O)O)O)(C2O)O)O |

Synonyme |

pikuroside |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.